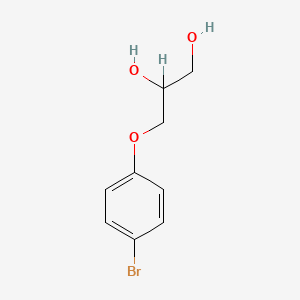
3-(4-Bromophenoxy)propane-1,2-diol
説明
3-(4-Bromophenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H11BrO3 . It has a molecular weight of 247.09 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(4-Bromophenoxy)propane-1,2-diol is1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 . This indicates the presence of a bromophenol group attached to a glycol group via an ether linkage . Physical And Chemical Properties Analysis
3-(4-Bromophenoxy)propane-1,2-diol has a molecular weight of 247.09 g/mol . It has two hydrogen bond donor counts and three hydrogen bond acceptor counts . The compound is solid at room temperature .科学的研究の応用
- 3-(4-Bromophenoxy)propane-1,2-diol has a molecular weight of 247.09 .
- It is a solid at room temperature .
- Field: Colloid Science
- Application: Micellar systems are colloids with significant properties for pharmaceutical and food applications. They can be used to formulate thermodynamically stable mixtures to solubilize hydrophobic food-related substances .
- Method: When increasing the mass fraction of propane-1,2-diol in binary mixtures, the critical micelle concentration (c.m.c.) values decrease because propane-1,2-diol is a polar solvent, which gives it the ability to form hydrogen bonds, decreasing the cohesivity of water and reducing the dielectric constant of the aqueous phase .
- Results: With the rising concentration of cosolvent, the equilibrium between cosolvent in bulk solution and in the formed micelles is on the side of micelles, leading to the formation of micelles at a lower concentration with a small change in micellar size .
- Field: Polymer Chemistry
- Application: Propane-1,2-diol (PG) is used as a diol component in polyurethane (PU) dispersions derived from fatty acid-derived polyester polyols .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
General Properties
Application in Colloid Science
Application in Bio-Based Polyesters
- Field: Thermodynamics
- Application: Propane-1,3-diol is used as an antifreeze additive in automotive and solar heat systems .
- Method: Propane-1,3-diol shows especially favourable values for viscosity in wide ranges of temperatures and dilutions which lowers the needs for pump power and subsequently energy demands on the systems .
- Results: The specific results or outcomes are not mentioned in the source .
- Field: Industrial Chemistry
- Application: Bronopol is used in consumer products as an effective preservative agent, as well as a wide variety of industrial applications .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
- Field: Pharmacology
- Application: 3-(4-Chlorophenoxy)-1,2-propanediol, a similar compound to 3-(4-Bromophenoxy)propane-1,2-diol, is used to inhibit IgE-mediated histamine release .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
Application in Antifreeze Heat Transfer Fluid
Application in Bronopol Production
Application in Histamine Release Inhibition
- Field: Biotechnology
- Application: 1,2-Propanediol is an important building block as a component used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc. Commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
- Field: Computer Science
- Application: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
- Method: The specific method of application is not mentioned in the source .
- Results: The specific results or outcomes are not mentioned in the source .
Application in Microbial Production
Application in Simulation Visualizations
Safety And Hazards
特性
IUPAC Name |
3-(4-bromophenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGZDDRZAZBANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60980455 | |
| Record name | 3-(4-Bromophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60980455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)propane-1,2-diol | |
CAS RN |
63834-59-3 | |
| Record name | 3-(4-Bromophenoxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-(p-bromophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Bromophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60980455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromophenoxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



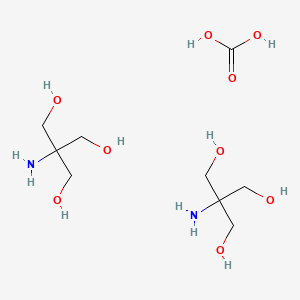
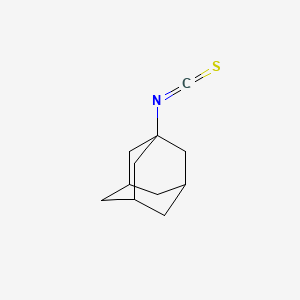
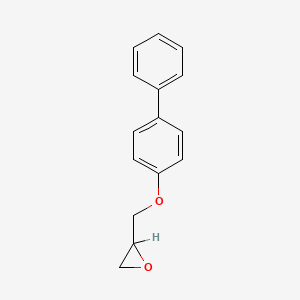
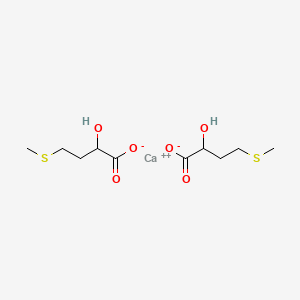

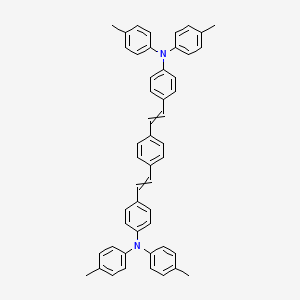
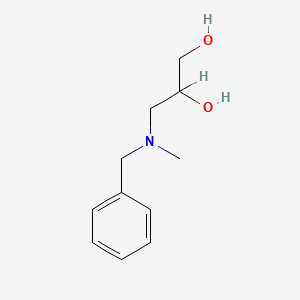

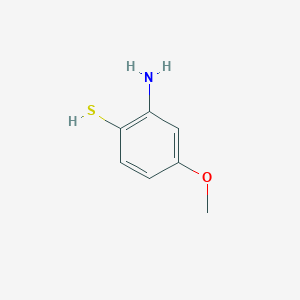
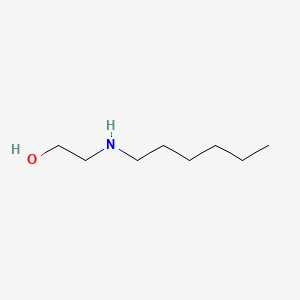
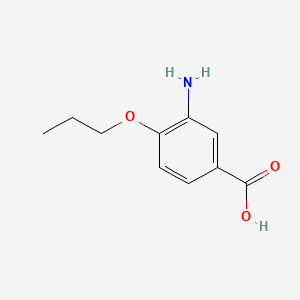
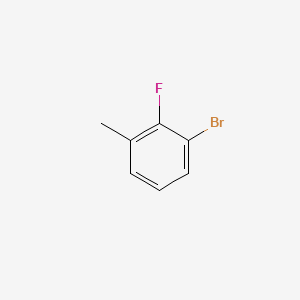
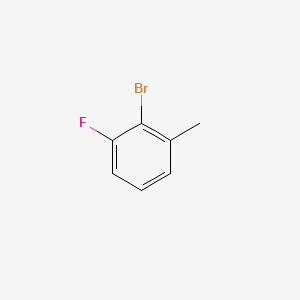
![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)